molecular formula C9H18Cl2N2O B6285941 N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate CAS No. 2368828-65-1

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate

Cat. No.: B6285941
CAS No.: 2368828-65-1
M. Wt: 241.16 g/mol
InChI Key: FSLXRRUXLRJVEP-UHFFFAOYSA-N
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Description

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate is a chemical compound with the molecular formula C9H14N2·2HCl·H~2~O. It is a derivative of benzene, featuring two amine groups and three methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate typically involves the reaction of 1,3-diaminobenzene with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and crystallized to obtain the dihydrochloride hydrate form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines with different oxidation states.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride: This compound has a similar structure but with the amine groups in different positions.

    N~1~,N~1~,4-trimethyl-1,3-benzenediamine: The non-hydrated form of the compound.

Uniqueness

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate is unique due to its specific arrangement of functional groups and its hydrated form, which can influence its reactivity and solubility. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.

Properties

IUPAC Name

1-N,1-N,4-trimethylbenzene-1,3-diamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH.H2O/c1-7-4-5-8(11(2)3)6-9(7)10;;;/h4-6H,10H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXRRUXLRJVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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